N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a sulfamoyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoacetophenone with 2-pyridinethiol in the presence of a base to form an intermediate, which is then further reacted with acetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfonamide-containing molecules, such as:
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: Studied for their antimicrobial activities.
Uniqueness
What sets N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide apart is its unique combination of a pyridine ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-12(19)18-13-5-7-14(8-6-13)23(20,21)17-10-11-22-15-4-2-3-9-16-15/h2-9,17H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQPPVAPGMVEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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